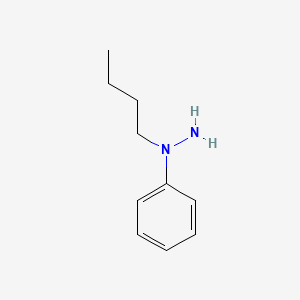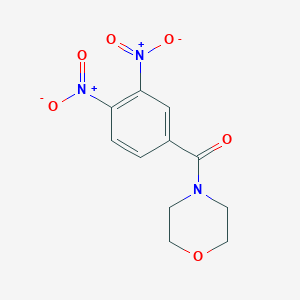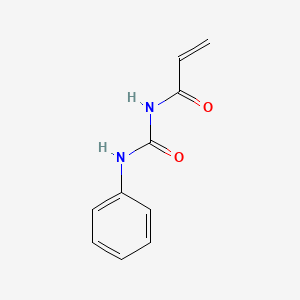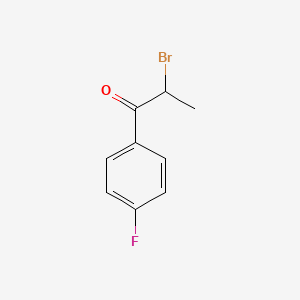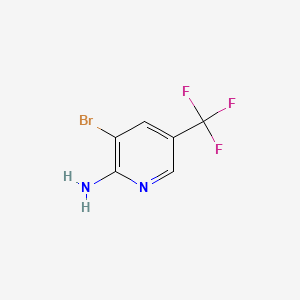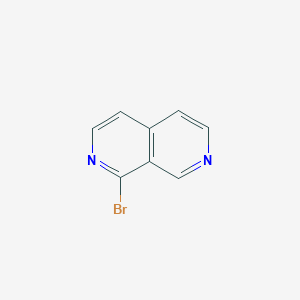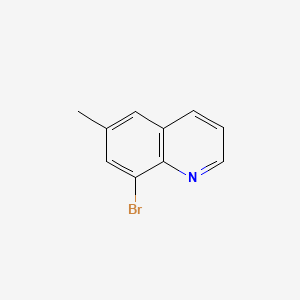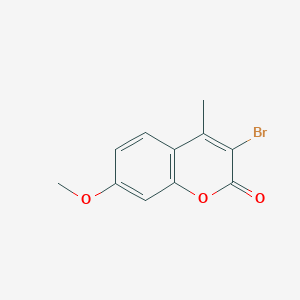
3-bromo-7-methoxy-4-methyl-2H-chromen-2-one
Vue d'ensemble
Description
3-Bromo-7-methoxy-4-methyl-2H-chromen-2-one (BMMC) is an important synthetic compound that has been used in a variety of scientific research applications. BMMC is a chromenone derivative that has been widely studied for its biochemical and physiological effects. BMMC is a relatively simple compound to synthesize and has been used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Electrochemical Applications
Mubarak and Peters (2008) studied the electrochemical reduction of 4-(bromomethyl)-7-methoxy-2H-chromen-2-one, a compound closely related to 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one. Their research highlights the process of reductive cleavage of the carbon-bromine bond and the formation of various reduced products. This study is significant for understanding the electrochemical properties of similar compounds, including this compound (Mubarak & Peters, 2008).
Synthesis of Polyhydroxylated Derivatives
Santos, Silva, and Cavaleiro (2009) reported on the synthesis of hydroxylated derivatives starting from compounds like 3-bromo-2-methyl-4H-chromen-4-one. Although not exactly the same, the methods and outcomes from this study could be relevant to similar compounds like this compound. Their research contributes to the broader understanding of synthesizing complex organic structures that have potential applications in various fields (Santos, Silva, & Cavaleiro, 2009).
Potential Antibacterial and Antifungal Properties
Mahesh et al. (2022) synthesized a series of compounds including 7-methoxy-3-(5-substituted-1,2,4-oxadiazol-3-yl)-2H-chromen-2-ones, which bear resemblance to this compound. These compounds were evaluated for their antibacterial and antifungal activities, indicating potential pharmaceutical applications for similar compounds (Mahesh et al., 2022).
Crystal Structure Analysis
Gonzalez-Carrillo et al. (2019) analyzed a polymorphic form of 3-acetyl-8-methoxy-2H-chromen-2-one, providing insights into the crystal structure of compounds closely related to this compound. Their research helps in understanding the molecular arrangements and interactions within such compounds (Gonzalez-Carrillo et al., 2019).
Synthesis of Natural Products
Schmidt et al. (2012) synthesized a natural product isolated from the plant Galipea panamensis, which included the compound 7-methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one. This study indicates the potential of this compound in the synthesis of bioactive natural products (Schmidt et al., 2012).
Mécanisme D'action
Target of Action
3-Bromo-7-methoxy-4-methyl-2H-chromen-2-one is a derivative of coumarin , a class of compounds known for their diverse biological activitiesCoumarins have been reported to interact with a variety of targets, including enzymes, receptors, and dna .
Mode of Action
Coumarins are known to interact with their targets through various mechanisms, such as inhibition of enzymes, interaction with receptors, and intercalation into dna . The specific interactions would depend on the structure and functional groups of the coumarin derivative.
Biochemical Pathways
Coumarins have been reported to affect a wide range of biochemical pathways, including those involved in inflammation, coagulation, cancer, and microbial infections .
Result of Action
Coumarins have been reported to exhibit a wide range of biological activities, including anti-hiv , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-bromo-7-methoxy-4-methyl-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, this compound can bind to DNA gyrase, an enzyme essential for DNA replication in bacteria, thereby exhibiting antibacterial properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by activating the caspase pathway and downregulating anti-apoptotic genes . It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can impact its efficacy. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Prolonged exposure to light and heat can lead to its degradation, reducing its biological activity . Long-term studies have also indicated that continuous exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as anti-inflammatory and antioxidant activities. At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point in its biological activity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also affect its pharmacokinetics, including its absorption, distribution, and elimination.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, facilitating its accumulation in target tissues . The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert effects on the central nervous system.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, where it interacts with target biomolecules . Post-translational modifications, such as phosphorylation and acetylation, can also influence its localization and activity, directing it to specific organelles and compartments within the cell.
Propriétés
IUPAC Name |
3-bromo-7-methoxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-6-8-4-3-7(14-2)5-9(8)15-11(13)10(6)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZBRXUEBMKFSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70518480 | |
| Record name | 3-Bromo-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70518480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75908-67-7 | |
| Record name | 3-Bromo-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70518480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



